molecular formula C18H17N3O3 B11785271 Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate

Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate

Cat. No.: B11785271
M. Wt: 323.3 g/mol
InChI Key: BBCREYGWCHGSDD-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets in the body. The phenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 2-(5-hydroxy-1-(4-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate

Comparison: Methyl 2-(5-hydroxy-1-(3-(phenylamino)phenyl)-1H-pyrazol-3-yl)acetate is unique due to the position of the phenylamino group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2-[2-(3-anilinophenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H17N3O3/c1-24-18(23)12-15-11-17(22)21(20-15)16-9-5-8-14(10-16)19-13-6-3-2-4-7-13/h2-11,19-20H,12H2,1H3

InChI Key

BBCREYGWCHGSDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)NC3=CC=CC=C3

Origin of Product

United States

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